REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][N:11]=1.[C:17](=[O:19])=[O:18]>C1COCC1>[Cl:9][C:10]1[N:11]=[CH:12][CH:13]=[C:14]([Cl:16])[C:15]=1[C:17]([OH:19])=[O:18] |f:0.1|
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The basic extract
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |